4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a benzoxazole moiety, a phenol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 4-(5-methyl-1,3-benzoxazol-2-yl)aniline with 4,5-dimethyl-2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethyl-2-[(E)-{[4-(benzoxazol-2-yl)phenyl]imino}methyl]phenol
- 4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
- 4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzimidazol-2-yl)phenyl]imino}methyl]phenol
Uniqueness
The presence of the 5-methyl group on the benzoxazole ring and the specific substitution pattern on the phenol ring make 4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol unique. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C23H20N2O2/c1-14-4-9-22-20(10-14)25-23(27-22)17-5-7-19(8-6-17)24-13-18-11-15(2)16(3)12-21(18)26/h4-13,26H,1-3H3 |
InChI Key |
YPRBOGPBPONPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C=C(C(=C4)C)C)O |
Origin of Product |
United States |
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